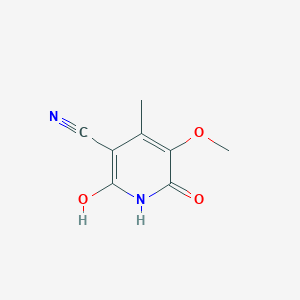

2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile

Description

Historical Context and Development of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have played a pivotal role in organic chemistry since the mid-20th century, particularly in pharmaceutical and materials science research. The parent compound, 3-cyanopyridine (nicotinonitrile), was first synthesized in 1876 through the reaction of acetylene and hydrogen cyanide. Derivatives such as 2,6-dihydroxy-5-methoxy-4-methylnicotinonitrile emerged later as modified analogues designed to enhance solubility and reactivity for applications in medicinal chemistry and optoelectronics.

The development of substituted nicotinonitriles accelerated in the 2000s with advances in heterocyclic synthesis. For example, microwave-assisted reactions enabled precise functionalization at the 2, 4, 5, and 6 positions of the pyridine ring. This compound specifically arose from efforts to create multifunctional fluorophores, as evidenced by its use in hybrid white organic light-emitting diodes (WOLEDs) demonstrating 17.2% external quantum efficiency. Its methoxy and methyl groups improve thermal stability compared to simpler nicotinonitrile derivatives.

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is 2-hydroxy-5-methoxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile . This nomenclature reflects:

- Positional numbering : The hydroxyl (-OH) at C2, methoxy (-OCH₃) at C5, methyl (-CH₃) at C4, and ketone (=O) at C6.

- Functional group priority : The nitrile (-CN) at C3 receives the suffix "-carbonitrile".

- Tautomeric considerations : The 1H-pyridine designation indicates enol-keto tautomerism between the C6 carbonyl and C2 hydroxyl groups.

Alternative names include:

Registry Information and Chemical Identifiers

The compound’s XLogP3 value of 0.7 predicts moderate lipophilicity, while its topological polar surface area (109 Ų) indicates significant hydrogen-bonding capacity. These properties make it suitable for crystallization studies and solid-state fluorescence applications.

Position in Heterocyclic Organic Chemistry

As a polysubstituted pyridine derivative, this compound belongs to the nicotinonitrile family – nitrogen-containing heterocycles with demonstrated bioactivity and optoelectronic utility. Key structural features include:

- Pyridine core : A six-membered aromatic ring with one nitrogen atom, enabling π-π stacking interactions.

- Electron-withdrawing groups : The nitrile (-CN) and ketone (=O) create an electron-deficient system, facilitating nucleophilic aromatic substitutions.

- Steric effects : The methyl group at C4 and methoxy at C5 induce torsional strain, influencing conformation-dependent properties.

Comparative analysis with related compounds:

The compound’s reactivity pattern aligns with established nicotinonitrile chemistry:

- The C3 nitrile undergoes hydrolysis to carboxamides under acidic conditions.

- Methoxy groups demethylate to phenolic -OH when treated with BBr₃.

- Methyl substitution at C4 prevents unwanted ring-opening reactions observed in unsubstituted analogues.

This structural complexity has enabled applications in:

Properties

IUPAC Name |

2-hydroxy-5-methoxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-4-5(3-9)7(11)10-8(12)6(4)13-2/h1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFQOOAMDVBCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1C#N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

Direct Multi-step Synthesis from Pyridine Derivatives

Method Overview:

This method involves starting from substituted pyridine compounds, followed by functional group transformations to introduce hydroxyl, methoxy, and nitrile groups sequentially.

Key Steps:

Research Findings:

- This route allows for precise control over functionalization, with the nitrile group introduced after hydroxyl and methoxy groups are in place.

- The process benefits from regioselectivity, achieved through the use of directing groups or specific reaction conditions.

Summary of Preparation Data and Conditions

| Method | Key Reagents | Solvents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nitrile Hydroxylation & Methylation | Cyanogen sources, oxidants, methylating agents | Dimethylformamide, acetonitrile, DMSO | Reflux, controlled temperature, inert atmosphere | 70-85% | High regioselectivity, suitable for industrial scale |

| Multi-step Synthesis from Pyridine | Pyridine derivatives, cyanide, oxidants | Ethanol, DMSO, acetonitrile | Mild to moderate heating, inert atmosphere | 65-80% | Allows for customization of functional groups |

Notes on Industrial and Laboratory Scale

- The patent CN105646368A describes a chlorination and hydroxylation process that could be adapted for the synthesis of this compound, emphasizing high yield and process economy.

- The method involving nitrile formation followed by hydroxylation and methylation is favored for its regioselectivity and scalability, especially in pharmaceutical and agrochemical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of nitrile groups to amines.

Substitution: Replacement of methoxy groups with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Immunomodulation

Recent studies have highlighted the immunomodulatory properties of 2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile. It has been identified as a potential candidate for developing treatments that modulate immune responses. The compound's structure allows it to interact with immune cells, potentially enhancing or suppressing immune activity as needed.

Case Study:

A patent (US11708326B2) describes various compounds, including this compound, as immunomodulators. The study outlines its efficacy in altering cytokine production and influencing T-cell activation, which are critical factors in autoimmune diseases and cancer therapy .

Modulation of Methyl Modifying Enzymes

Another significant application of this compound is its role as a modulator of methyl modifying enzymes. This property is crucial for epigenetic regulation, impacting gene expression and cellular function.

Research Findings:

Research published in multiple patents (CA3098428A1 and CA2862289A1) indicates that this compound can effectively inhibit or activate specific methyltransferases involved in DNA and histone methylation processes. These findings suggest its potential use in treating diseases related to abnormal methylation patterns, such as cancer .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo Linkages

Two azo-linked derivatives of 4-methylnicotinonitrile are documented in :

Compound A :

Name: 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile CAS: 56842-61-6 Key Features:

- Azo (-N=N-) linkage at position 5.

- Two (2-methoxyethyl)amino substituents at positions 2 and 6.

- Methyl group at position 4 and nitrile at position 3.

Compound B :

Name: 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile CAS: 68877-62-3 Key Features:

- Azo linkage at position 5 with a nitro (-NO₂) and chloro (-Cl) substituent on the phenyl ring.

- Hydrophilic 3-(4-hydroxybutoxy)propylamino group at position 6.

- Amino (-NH₂) group at position 2.

Comparison :

- Complexity : Both compounds A and B exhibit greater structural complexity due to azo groups and extended substituents, likely increasing molecular weight and reducing water solubility compared to the target compound.

- Applications : Azo derivatives are commonly used in dyes and pigments due to their chromophoric properties . The target compound lacks an azo group, limiting its utility in such applications.

- Reactivity: The amino and alkoxy groups in A and B may enhance nucleophilicity, whereas the target compound’s hydroxyl and nitrile groups favor hydrogen bonding and electrophilic interactions.

Nicotinic Acid Derivative

Compound C: 4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3) Molecular Formula: C₇H₇NO₃ Molecular Weight: 153.14 g/mol Key Features:

- Carboxylic acid (-COOH) at position 3.

- Hydroxyl (-OH) at position 4 and methyl (-CH₃) at position 6.

Comparison :

- Functional Groups : The carboxylic acid in Compound C replaces the nitrile group in the target compound, significantly altering acidity (pKa ~2–3 for -COOH vs. ~4–5 for -CN).

- Solubility : The carboxylic acid enhances water solubility relative to the nitrile-containing target compound.

- Biological Relevance : Nicotinic acid derivatives are precursors for coenzymes (e.g., NAD+/NADH), whereas nitriles may act as enzyme inhibitors or prodrugs.

Research Implications

- The target compound’s nitrile and hydroxyl groups make it a candidate for studying enzyme inhibition or metal coordination chemistry.

- Compounds A and B highlight the importance of azo groups in industrial dye synthesis, whereas structural simplification (as in the target compound) may optimize pharmacokinetic properties for biomedical uses.

- Compound C underscores how minor functional group changes (e.g., -COOH vs. -CN) drastically alter physicochemical and biological behavior.

Biological Activity

2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile (DHMMN) is a compound of growing interest in medicinal chemistry due to its structural similarities to nicotinamide and its potential biological activities. This article explores the biological activity of DHMMN, focusing on its interactions with various biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

DHMMN has the molecular formula C₈H₈N₂O₃ and features a pyridine ring with hydroxyl and methoxy substituents along with a nitrile functional group. Its unique structure contributes to its potential biological activities.

Biological Activities

Research indicates that DHMMN exhibits several notable biological activities:

Synthesis Methods

Several synthesis pathways for DHMMN have been reported, highlighting its versatility in chemical reactions:

- Synthetic Pathway Overview : The synthesis typically involves the modification of pyridine derivatives through substitution reactions that introduce hydroxyl and methoxy groups along with the nitrile functionality. These methods allow for the exploration of various derivatives that may enhance biological activity.

Comparative Analysis with Related Compounds

A comparative analysis of DHMMN with structurally similar compounds reveals unique aspects of its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dihydroxy-6-methylnicotinonitrile | Hydroxyl and nitrile groups | Exhibits different biological activity patterns |

| 2-Hydroxy-4-methoxy-6-methylnicotinonitrile | Similar methoxy substitution | Potentially different reactivity profiles |

| 2,4-Dimethoxy-6-methylnicotinonitrile | Two methoxy groups | May enhance lipophilicity compared to others |

This table illustrates how variations in substituents can lead to differing biological activities among related compounds.

Case Studies and Research Findings

- Topoisomerase Inhibition : Compounds structurally related to DHMMN have been tested for their ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication. The introduction of methoxy groups has been associated with enhanced inhibitory activity, suggesting that DHMMN may also possess similar properties .

- Xanthine Oxidase Inhibition : Although specific studies on DHMMN are lacking, research on phenolic compounds indicates that modifications similar to those in DHMMN can lead to significant XO inhibition. This suggests a potential pathway for exploring DHMMN's effects on uric acid metabolism .

- Cytotoxicity Assessments : Various studies have assessed the cytotoxic effects of related compounds against cancer cell lines, establishing a foundation for evaluating DHMMN's therapeutic potential. Results indicate that structural modifications can lead to enhanced cytotoxic profiles .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 2,6-Dihydroxy-5-methoxy-4-methylnicotinonitrile with high purity?

- Methodological Answer : Synthesis optimization requires factorial design to evaluate variables like temperature, solvent polarity, and reaction time. For example, a 2³ factorial design can identify interactions between these parameters. Statistical methods (e.g., ANOVA) help minimize experiments while maximizing yield and purity . Characterization via HPLC or LC-MS (with ≥95% purity thresholds, as in ) validates outcomes.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

- Answer : Cross-validate spectral interpretations using computational tools (e.g., density functional theory for NMR chemical shift predictions) and reference databases like NIST Chemistry WebBook . Discrepancies may arise from solvent effects or tautomerism; controlled experiments under inert atmospheres or deuterated solvents can clarify results .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store below -20°C in anhydrous acetonitrile or DMSO to prevent hydrolysis of the nitrile group. Stability studies using accelerated degradation tests (40°C/75% RH for 6 months) can identify decomposition pathways. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can quantum chemical calculations guide reaction mechanism elucidation for derivatives of this compound?

- Answer : Employ reaction path search methods (e.g., IRC analysis) with software like Gaussian or ORCA to map potential energy surfaces. Pair computational results with kinetic studies (e.g., Eyring plots) to validate transition states. ICReDD’s integrated computational-experimental workflows are effective for narrowing experimental conditions .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Answer : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Purity (>95%), particle size (if crystalline).

- Process Parameters : Stirring rate, cooling gradient during crystallization.

Use multivariate analysis (e.g., PCA) to correlate variability with assay outcomes .

Q. How do CH–π and π–π interactions influence the crystal packing and bioavailability of this compound?

- Answer : Perform X-ray diffraction to resolve crystal structures (orthorhombic systems are common for pyridine derivatives ). Hirshfeld surface analysis quantifies intermolecular interactions. Correlate packing density with solubility profiles (e.g., shake-flask method) to predict bioavailability .

Q. What computational approaches predict ADMET properties for derivatives of this compound?

- Answer : Use in silico tools like SwissADME or ADMETLab2.0 to estimate:

| Property | Method | Relevance |

|---|---|---|

| LogP | XLOGP3 | Lipophilicity |

| HIA | BOILED-Egg | Absorption |

| CYP inhibition | DeepCYP | Metabolism |

| Validate predictions with in vitro assays (e.g., Caco-2 permeability) . |

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in cell-based vs. enzyme inhibition assays?

- Answer : Differences may arise from off-target binding or cellular uptake limitations. Use orthogonal assays (e.g., SPR for binding affinity, confocal microscopy for cellular localization) to identify confounding factors . Statistical rigor (e.g., Grubbs’ test for outliers) ensures data reliability .

Q. Why do computational and experimental HOMO-LUMO gaps differ for this compound?

- Answer : Gas-phase calculations often neglect solvent effects. Recalculate using PCM solvation models (e.g., water or DMSO) and compare with experimental electrochemical measurements (cyclic voltammetry) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.